2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an imidazole ring, which is further connected to a thioether linkage and a phenethylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl group. The thioether linkage is then formed by reacting the imidazole derivative with a suitable thiol reagent. Finally, the phenethylacetamide moiety is introduced through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-1H-imidazole: Shares the imidazole and methoxyphenyl groups but lacks the thioether and phenethylacetamide moieties.
2-phenethylthio-1H-imidazole: Contains the thioether linkage and imidazole ring but differs in the substituents.
Uniqueness
2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-18-9-7-17(8-10-18)23-14-13-22-20(23)26-15-19(24)21-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12,15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLZQLIUGSSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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